REACTION_CXSMILES
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[C:1]([NH:8][CH2:9][CH2:10][CH2:11][CH2:12][NH2:13])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[C:14]1(=O)[O:19][C:17](=[O:18])[CH:16]=[CH:15]1>C1(C)C=CC=CC=1>[C:4]([O:3][C:1](=[O:2])[NH:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]1[C:17](=[O:18])[CH:16]=[CH:15][C:14]1=[O:19])([CH3:5])([CH3:6])[CH3:7]
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Name
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|
Quantity
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8.324 g
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Type
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reactant
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Smiles
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C(=O)(OC(C)(C)C)NCCCCN
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Name
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|
Quantity
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4.336 g
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Type
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reactant
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Smiles
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C1(\C=C/C(=O)O1)=O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the solution heated
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Type
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TEMPERATURE
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Details
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at reflux under Dean-Stark conditions for two days
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Duration
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2 d
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Type
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CUSTOM
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Details
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The solvent was removed
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Type
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CUSTOM
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Details
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the residue purified by silica column chromatography
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Type
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WASH
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Details
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eluting with 25-40% ethyl acetate in hexane
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Name
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Type
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product
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Smiles
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C(C)(C)(C)OC(NCCCCN1C(C=CC1=O)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |